![molecular formula C12H11FN2 B13926245 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine](/img/structure/B13926245.png)
3'-Fluoro-[1,1'-biphenyl]-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-[1,1’-biphenyl]-3,4-diamine is an organic compound that features a biphenyl structure with a fluorine atom at the 3’ position and amine groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives .
Scientific Research Applications
3’-Fluoro-[1,1’-biphenyl]-3,4-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, contributing to its efficacy .
Comparison with Similar Compounds
- 3-Fluoro-[1,1’-biphenyl]-4-ylamine
- 2-Fluoro-[1,1’-biphenyl]-4-ylamine
- 4-Fluoro-[1,1’-biphenyl]-3-ylamine
Comparison: Compared to these similar compounds, 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine is unique due to the presence of two amine groups, which can participate in additional hydrogen bonding and electronic interactions. This structural feature enhances its versatility in chemical reactions and its potential as a pharmacophore .
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-(3-fluorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11FN2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,14-15H2 |
InChI Key |
GOKJBZYEDJBACN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)

![1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13926179.png)
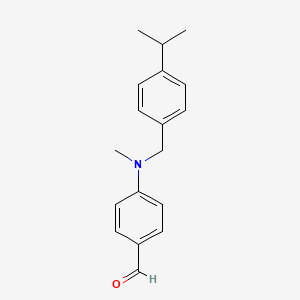
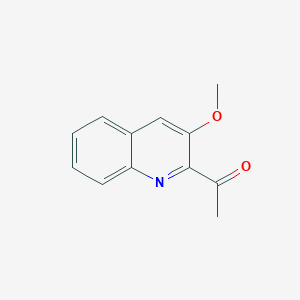
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
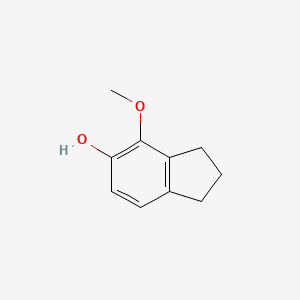


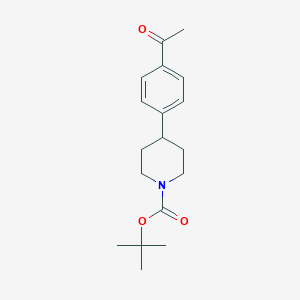

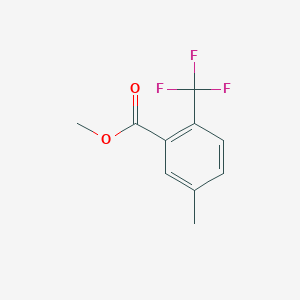
![5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13926256.png)
![7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13926260.png)
